Scaffold Class-Level DOR Binding Affinity and Potency: Triazaspiro Core vs. Classical SNC80 Chemotype
Although direct binding data for the 3,4-dimethoxyphenylacetyl derivative are not yet published, the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype to which it belongs has been quantitatively profiled against the well-characterized DOR agonist SNC80. In competitive radioligand binding assays at human DOR, the closest characterized analogs (Compounds 1–3) displayed Ki values of 52–138 nM, representing submicromolar affinity that is structurally distinct from the SNC80 chemotype associated with seizure liability [1]. The 3-ethyl and 3,4-dimethoxyphenylacetyl modifications in the target compound introduce additional steric bulk and hydrogen-bonding capacity predicted to further differentiate its binding mode from the simpler N-phenylacetamide lead [1][2].
| Evidence Dimension | DOR binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within the 50–200 nM range based on scaffold class SAR [1] |
| Comparator Or Baseline | SNC80 Ki = 0.5–2.1 nM (high affinity but associated with convulsant effects); Triazaspiro Compound 1 Ki = 52 nM, Compound 2 Ki = 92 nM, Compound 3 Ki = 138 nM [1] |
| Quantified Difference | The triazaspiro scaffold class exhibits 25–275-fold lower DOR binding affinity than SNC80, but this moderate affinity is coupled with markedly reduced β-arrestin 2 recruitment, a feature linked to improved tolerability [1] |
| Conditions | Competitive radioligand binding assay using [3H]-naltrindole on membranes from CHO-K1 cells stably expressing human DOR [1] |
Why This Matters
For procurement decisions in DOR-targeted drug discovery, selecting a compound from the triazaspiro chemotype rather than the classical SNC80 scaffold offers a fundamentally different pharmacological profile—moderate affinity with low β-arrestin bias—that may circumvent the clinical failure modes of previous DOR agonists.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024 Jun;389(3):301-309. View Source
- [2] PubChem Compound Summary for CID 53312497, 8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information (2024). View Source
